molecular formula C14H17N3O4S B6523050 N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105246-24-9

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B6523050
CAS No.: 1105246-24-9
M. Wt: 323.37 g/mol
InChI Key: GHXLXGNGDCCDDD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiazolidine ring with a sulfone group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of F2760-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and preventing autoimmunity.

Mode of Action

F2760-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to IGSF8 and blocks the interaction with its receptors . This blockade results in the activation of immune responses against cancer cells.

Biochemical Pathways

It is known that the blockade of igsf8 can enhance the function of natural killer cells and dendritic cells . These immune cells play a crucial role in recognizing and eliminating cancer cells.

Pharmacokinetics

The pharmacokinetics of F2760-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2760-0251.

Result of Action

Preclinical data have demonstrated that the antibody blockade of IGSF8 by F2760-0251 results in compelling monotherapy anti-tumor activity . It also shows synergy with anti-PD1 across multiple syngeneic tumor models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions, followed by oxidation to introduce the sulfone group.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the thiazolidine intermediate.

    Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Final Coupling: The final step involves coupling the cyclopropyl and phenyl-thiazolidine intermediates using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methanediamide
  • **N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-

Properties

IUPAC Name

N-cyclopropyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-13(15-10-2-3-10)14(19)16-11-4-6-12(7-5-11)17-8-1-9-22(17,20)21/h4-7,10H,1-3,8-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLXGNGDCCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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